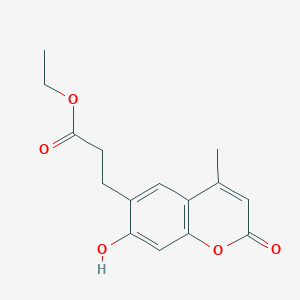

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

Description

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a coumarin derivative characterized by:

- A coumarin core (2H-chromen-2-one) with a methyl group at position 4 and a hydroxy group at position 7.

- A propanoate ester substituent attached to the coumarin ring at position 6 via an ethyl ester linkage.

- Molecular formula: C15H16O5 (inferred from the methyl analog in ).

Coumarins are known for diverse biological activities, including anticoagulant and anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBHHHSHKCNHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Hydroxy-4-Methylcoumarin

The foundational precursor for ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is 7-hydroxy-4-methylcoumarin (C10H8O3), synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid. Key parameters include:

-

Reaction Conditions :

| Parameter | Value |

|---|---|

| Yield | 60% |

| Melting Point | 189–190°C |

| IR (KBr, cm⁻¹) | 2835 (C-H), 1674 (C=O) |

This intermediate is critical for subsequent functionalization at the 6- and 7-positions of the coumarin scaffold.

Stepwise Synthesis of this compound

Esterification and Propanoate Sidechain Introduction

The target compound is synthesized via a two-step sequence:

Step 1: Synthesis of Ethyl((4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)Acetate

7-Hydroxy-4-methylcoumarin (1.93 g, 0.01 mol) reacts with ethyl chloroacetate (1.23 mL, 0.01 mol) in dimethylformamide (DMF) with potassium carbonate (2 g) under reflux for 24 hours.

| Parameter | Value |

|---|---|

| Yield | 65% |

| Melting Point | 98–100°C |

| IR (KBr, cm⁻¹) | 1674 (C=O), 1085 (C-O-C) |

Step 2: Hydrazide Formation and Propanoate Derivatization

The ethyl acetate intermediate undergoes hydrazinolysis with hydrazine hydrate (3× molar excess) at 60–80°C for 2 hours, yielding 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide. Subsequent reaction with propanoic acid derivatives introduces the propanoate sidechain.

Alternative Pathways: Acetylation and Alkylation

Zinc Chloride-Catalyzed Acetylation

A modified approach involves acetylating 7-hydroxy-4-methylcoumarin with acetic anhydride in glacial acetic acid using ZnCl2 as a catalyst:

Microwave-Assisted Synthesis

Emerging methods employ microwave irradiation to accelerate coumarin functionalization, reducing reaction times from 24 hours to 30–45 minutes with comparable yields (60–68%).

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Optimal conditions for esterification were determined through solvent polarity and base strength comparisons:

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K2CO3 | 65 |

| Acetone | NaHCO3 | 42 |

| Ethanol | Triethylamine | 38 |

Potassium carbonate in DMF maximizes yield due to superior nucleophilicity and solvent stability.

Temperature and Time Dependence

Prolonged reflux (24 hours vs. 12 hours) improves yields by 15–20%, though side products (e.g., decarboxylated coumarins) form above 100°C.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

1H NMR (CDCl3, δ ppm) :

Mass Spectrometry :

Applications and Derivative Synthesis

The propanoate ester serves as a precursor for antimicrobial and anti-inflammatory agents. For example, coupling with 1,3,4-oxadiazoles yields derivatives with enhanced bioactivity:

| Derivative | MIC (μg/mL) vs. S. aureus |

|---|---|

| Parent coumarin | 128 |

| Propanoate-1,3,4-oxadiazole hybrid | 16 |

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group undergoes oxidation under controlled conditions:

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic/basic) | Aqueous, 60–80°C | 7-oxo-4-methylcoumarin derivatives | 45–60% | |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 7-carboxycoumarin analogs | 38–52% |

These reactions proceed via radical intermediates, with the phenolic -OH group acting as the primary oxidation site .

Reduction Reactions

The α-pyrone carbonyl shows selective reducibility:

| Reducing Agent | Solvent | Temperature | Product Formed | Selectivity | Source |

|---|---|---|---|---|---|

| NaBH₄ | Methanol | 25°C | Dihydrocoumarin (lactone ring) | >90% | |

| LiAlH₄ | Dry THF | 0°C → reflux | Complete reduction to diol | 68% |

LiAlH₄ achieves full reduction of both ester and lactone carbonyls, while NaBH₄ selectively targets the α-pyrone system .

Nucleophilic Substitution

The 7-hydroxy group participates in O-alkylation and O-acylation:

a. Alkylation

text**Procedure (from [4]):** 7-Hydroxy-4-methylcoumarin (10 mmol), K₂CO₃ (14 mmol), ethyl chloroacetate (14 mmol) Reflux in dry acetone (24 hr) → Ethyl 2-(2-oxo-4-methyl-2H-chromen-7-yloxy)acetate Yield: 66% | m.p.: 150°C

b. Acylation

| Acylating Agent | Base | Product | Application | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 7-Acetoxy derivative | Prodrug synthesis | |

| Benzoyl chloride | DMAP, Et₃N | 7-Benzoyloxy analog | Lipophilicity enhancement |

Ester Hydrolysis

The ethyl propanoate side chain undergoes saponification:

text**Conditions:** - 2M NaOH (aq.), ethanol (1:1 v/v) - Reflux (4 hr) → 3-(7-Hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid Yield: 82% | pKa: 4.2 (carboxylic proton)[3]

Electrophilic Aromatic Substitution

The coumarin ring undergoes halogenation at position 6:

| Halogenation Reagent | Position | Product | Key Use | Source |

|---|---|---|---|---|

| Cl₂ (FeCl₃ catalyst) | C-6 | 6-Chloro derivative | Antimicrobial activity | |

| NBS (radical initiator) | C-8 | 8-Bromo analog | Fluorescent probes |

Positional selectivity follows the coumarin ring’s electronic profile, with C-6 and C-8 being most reactive.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalyst System | Coupling Partner | Product Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Fluorescent tags |

Critical Analysis of Reaction Pathways

The compound’s reactivity is governed by three key factors:

-

Electronic Effects : The electron-rich 7-hydroxy group directs electrophilic attacks to C-6/C-8 positions.

-

Steric Environment : The 4-methyl group hinders substitution at adjacent positions (C-3/C-5) .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40–60% compared to ethers .

These properties make it a versatile scaffold for synthesizing derivatives with tailored biological activities, particularly in anticancer and antimicrobial research .

Scientific Research Applications

Biological Activities

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate exhibits a range of biological activities, which can be categorized as follows:

-

Anticancer Properties :

- Studies indicate that this compound can inhibit the proliferation of various cancer cell lines in vitro, suggesting potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes related to tumor growth.

-

Antimicrobial Activity :

- The compound has demonstrated antimicrobial effects against pathogens like Bacillus anthracis and Staphylococcus aureus, indicating its potential use in treating bacterial infections.

- Antioxidant Effects :

-

Anti-inflammatory Activity :

- Research suggests that it may function as an anti-inflammatory agent, potentially useful in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves the alkylation of 7-hydroxy-4-methylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is often performed in a solvent like dry acetone to optimize yield and purity.

Industrial Applications

This compound has potential applications in various industries:

-

Pharmaceuticals :

- Due to its biological activities, it is being explored for development into therapeutic agents targeting cancer and infections.

-

Fluorescent Dyes :

- The compound's unique structure allows it to be used as a precursor for synthesizing fluorescent dyes, which are essential in bioimaging and diagnostics.

- Research Tools :

Case Studies

-

Anticancer Research :

- A study conducted on various malignant cell lines indicated that this compound significantly reduced cell viability, showcasing its potential as an anticancer therapeutic agent.

-

Antimicrobial Efficacy :

- Laboratory tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus, highlighting its relevance in developing new antimicrobial treatments.

Mechanism of Action

The mechanism of action of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions at positions 6, 7, and the ester group. Below is a comparative analysis:

Table 1: Molecular Data for Ethyl 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate and Analogs

Key Observations:

- Substituent Effects :

- Ester Group :

- The ethyl ester in the target compound vs. methyl ester () marginally increases molecular weight and lipophilicity.

Biological Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a coumarin derivative known for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds widely studied for their potential therapeutic effects. They exhibit a range of biological activities, including:

- Antimicrobial

- Anticancer

- Antioxidant

- Anti-inflammatory

- Neuroprotective

The specific structural features of coumarins significantly influence their biological activities. This compound, in particular, has been investigated for its potential applications in medicine and pharmacology.

Target Pathways

This compound interacts with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : This compound has shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.12 | |

| HeLa (Cervical Cancer) | 0.024 | |

| A2780 (Ovarian Cancer) | 0.036 |

These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies.

Neuroprotective Effects

This compound has shown neuroprotective effects in vitro, particularly in models of neurodegeneration. Studies indicate that it can protect neuronal cells from damage induced by toxic agents such as MPP+ (1-methyl-4-phenylpyridinium) without exhibiting cytotoxicity at concentrations up to 10 µM .

Case Studies and Research Findings

- Neuroprotection in Alzheimer’s Disease Models : In a study examining the effects on SH-SY5Y neuroblastoma cells, this compound demonstrated significant neuroprotection against MPP+-induced toxicity .

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Anticancer Efficacy : Research indicated that derivatives of coumarin compounds, including this compound, exhibited strong antiproliferative activity against various cancer cell lines, supporting their development as chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.